Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has no inhibition on p110α/p85α PI3K and blocks the phosphorylation of S6 kinase 1 Thr389 and Akt Ser473 in COS7 cells . Compound 401 also induces apoptosis in TSC1-/- MEFs .
Compound 401, also known as a pyrimido-isoquinolinone derivative, is a selective inhibitor of DNA-dependent protein kinase, commonly referred to as DNA-PK. This compound has garnered attention in the field of cancer research due to its potential to inhibit critical pathways involved in tumor growth and survival. It operates by interfering with the DNA repair mechanisms that are often exploited by cancer cells, making them more susceptible to therapeutic agents. The chemical structure of Compound 401 allows it to penetrate cell membranes effectively, facilitating its action within target cells.
Compound 401 primarily functions through its interaction with DNA-PK, which is integral to the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting DNA-PK, Compound 401 disrupts the repair of double-strand breaks in DNA, leading to increased genomic instability in cancer cells. This mechanism can enhance the efficacy of radiotherapy and certain chemotherapeutic agents by preventing cancer cells from repairing the damage caused by these treatments .
Research indicates that Compound 401 exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by triggering pathways associated with cellular stress and damage response. Specifically, it activates the mitochondrial pathway of apoptosis and promotes immunogenic cell death, characterized by hallmarks such as calreticulin exposure and ATP release . Additionally, studies have demonstrated that Compound 401 can influence mTOR signaling pathways, which are crucial for cell growth and metabolism .
The synthesis of Compound 401 involves several steps typical for creating pyrimido-isoquinolinone derivatives. While specific synthetic routes may vary, they generally include:
Compound 401 has potential applications in oncology as a therapeutic agent due to its ability to enhance the effects of radiation therapy and chemotherapy. Its role as a DNA-PK inhibitor makes it particularly valuable in combination treatments aimed at overcoming resistance mechanisms in cancer cells. Furthermore, it may be utilized in research settings to elucidate the roles of DNA repair pathways in various biological contexts .
Interaction studies involving Compound 401 have highlighted its selective targeting of the DNA-PK enzyme without significantly affecting other kinases involved in similar pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Investigations into its interactions with other cellular components have revealed that it can modulate signaling pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .
Several compounds exhibit structural or functional similarities to Compound 401, particularly within the realm of kinase inhibitors and DNA repair modulators. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
KU-57788 | DNA-PK inhibitor | Selective for DNA-PK; used in preclinical studies |
AZD7648 | Dual inhibitor of ATM and DNA-PK | Targets multiple repair pathways |
LTX-401 | Oncolytic agent targeting Golgi apparatus | Induces immunogenic cell death |
NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Broad spectrum activity affecting multiple pathways |
Compound 401 stands out due to its specific targeting of DNA-PK while also influencing mTOR signaling pathways, which may provide a dual mechanism for enhancing anticancer effects . Its unique chemical structure contributes to its selectivity and cell permeability, making it a promising candidate for further development in cancer therapies.